6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane
Overview
Description
6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane, also known as 2,6-Diaza-bicyclo[3.2.0]heptane-6-carboxylic acid benzyl ester, is a chemical compound with the molecular formula C13H16N2O2 . Its molecular weight is 232.28 g/mol .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to this compound, has been reported in the literature . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . This transformation was studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O2/c16-13(15-8-11-12(15)6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.28 . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Discovery and Synthesis : The compound 6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane was discovered as part of the synthesis of novel neuronal nicotinic receptor (NNR) agonists. The enantiomerically pure pharmacophore was constructed through a series of reactions including intramolecular [1,3]-dipolar cycloaddition and intramolecular cyclization (Ji et al., 2005).
Metal-free Synthesis : A metal-free diastereoselective synthesis method has been reported for creating novel diaza-bicyclo[3.2.0]heptan-7-one derivatives, which can then be transformed into functionalized proline esters (Kumar et al., 2014).
Novel Derivatives Synthesis : The first synthesis of 6-phenyl-2,6-diazabicyclo[3.2.0]heptane and its protected precursor was achieved, allowing selective chemical addressing of the nitrogen atoms in the core structure, leading to a variety of fused azetidines (Napolitano et al., 2009).
Photochemical Studies
- UV-Mediated Decomposition : Research on the UV-mediated decomposition of diazomalonates in benzene revealed the formation of 2,6-dicarboxylate bicyclo[3.2.0]hepta-2,6-dienes, derived from cyclohepta-1,3,5-triene intermediates (Chiang & Zhu, 2017).
Structural and Physical Analysis
Asymmetric Nitrogen Analysis : The structure and properties of bicyclic cis-diaziridines, including 1,5-diazabicyclo[3.1.0]hexanes and 1,6-diazabicyclo[4.1.0]heptane, were studied using NMR, revealing insights into their conformational behavior (Shustov et al., 1985).
Physical Properties Study : A series of substituted diazepines underwent photoinduced isomerization to corresponding diazabicyclo[3.2.0]-hepta-3,6-dienes, revealing restricted rotation around the N-CO bond, analyzed through variable temperature NMR technique (Luttringer, Perol & Streith, 1975).
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-14-7-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUGWBVOYEPHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C2CN1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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